2,7,9-Trimethyl-5-pyridin-3-yl-5,6-dihydropyrazolo[1,5-c]quinazoline
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Overview
Description
2,7,9-Trimethyl-5-(3-pyridyl)-5,6-dihydropyrazolo[1,5-c]quinazoline is a heterocyclic compound that features a unique structure combining a pyrazole ring fused with a quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,9-trimethyl-5-(3-pyridyl)-5,6-dihydropyrazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2,7,9-Trimethyl-5-(3-pyridyl)-5,6-dihydropyrazolo[1,5-c]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2,7,9-Trimethyl-5-(3-pyridyl)-5,6-dihydropyrazolo[1,5-c]quinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,7,9-trimethyl-5-(3-pyridyl)-5,6-dihydropyrazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylpyridine: A pyridine derivative with similar structural features.
2,3,5-Trimethylpyrazine: Another heterocyclic compound with a pyrazine ring.
Uniqueness
2,7,9-Trimethyl-5-(3-pyridyl)-5,6-dihydropyrazolo[1,5-c]quinazoline is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its combination of a pyrazole and quinazoline ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C18H18N4 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2,7,9-trimethyl-5-pyridin-3-yl-5,6-dihydropyrazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C18H18N4/c1-11-7-12(2)17-15(8-11)16-9-13(3)21-22(16)18(20-17)14-5-4-6-19-10-14/h4-10,18,20H,1-3H3 |
InChI Key |
SIYCNGDFELIGGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=CC(=NN3C(N2)C4=CN=CC=C4)C)C |
Origin of Product |
United States |
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